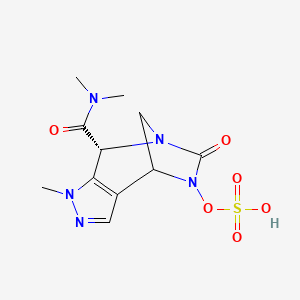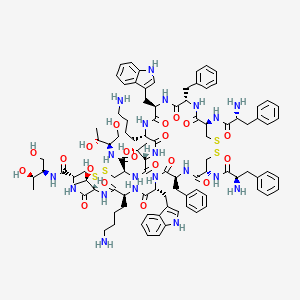
Octreotide dimer (parallel)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octreotide dimer (parallel) is a synthetic octapeptide and a dimer parallel of octreotide. Octreotide itself is a somatostatin receptor agonist and a synthetic analogue of the endogenous hormone somatostatin. It is primarily used in medical research due to its ability to mimic the inhibitory effects of somatostatin on growth hormone secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octreotide dimer (parallel) involves the formation of disulfide bonds between cysteine residues in the peptide chain. The process typically follows a liquid-phase peptide synthesis method using a 4 + 2 + 2 strategy. This method is scalable and produces the target peptide with a yield of approximately 56.4% .
Industrial Production Methods: Industrial production of octreotide dimer (parallel) involves large-scale peptide synthesis techniques. These methods ensure high purity and consistency of the product. The peptide is synthesized, purified, and then subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Octreotide dimer (parallel) undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Substitution: Functionalization of the peptide with various chemical groups to enhance its properties
Common Reagents and Conditions:
Oxidation: Typically performed using mild oxidizing agents such as iodine or air oxidation.
Reduction: Achieved using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Involves the use of specific reagents to introduce functional groups at desired positions in the peptide chain
Major Products: The major products formed from these reactions include various functionalized derivatives of octreotide dimer (parallel), which can be used for different research applications .
Wissenschaftliche Forschungsanwendungen
Octreotide dimer (parallel) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and functionalization techniques.
Biology: Employed in studies related to somatostatin receptor signaling and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions like acromegaly, neuroendocrine tumors, and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic agents .
Wirkmechanismus
Octreotide dimer (parallel) exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding activates phospholipase C through G proteins, leading to the production of inositol triphosphate and the activation of L-type calcium channels. These downstream effects result in the inhibition of growth hormone secretion and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Octreotide: The monomeric form of octreotide dimer (parallel), used for similar research and therapeutic purposes.
Lanreotide: Another somatostatin analogue with similar pharmacological properties.
Pasireotide: A newer somatostatin analogue with a broader receptor binding profile
Uniqueness: Octreotide dimer (parallel) is unique due to its dimeric structure, which may enhance its stability and binding affinity to somatostatin receptors compared to its monomeric counterparts. This structural difference can lead to improved pharmacokinetic properties and potentially greater therapeutic efficacy .
Eigenschaften
Molekularformel |
C98H132N20O20S4 |
|---|---|
Molekulargewicht |
2038.5 g/mol |
IUPAC-Name |
(4R,7S,10S,13R,16S,19R,24R,27S,30R,33S,36S,39R)-10,33-bis(4-aminobutyl)-19,24-bis[[(2R)-2-amino-3-phenylpropanoyl]amino]-16,27-dibenzyl-4-N,39-N-bis[(2R,3R)-1,3-dihydroxybutan-2-yl]-7,36-bis[(1R)-1-hydroxyethyl]-13,30-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4,39-dicarboxamide |
InChI |
InChI=1S/C98H132N20O20S4/c1-55(121)77(49-119)111-95(135)81-53-141-142-54-82(96(136)112-78(50-120)56(2)122)116-98(138)84(58(4)124)118-88(128)72(38-22-24-40-100)106-92(132)76(46-64-48-104-70-36-20-18-34-66(64)70)110-90(130)74(44-62-31-15-8-16-32-62)108-94(134)80(114-86(126)68(102)42-60-27-11-6-12-28-60)52-140-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,129)(H,110,130)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79+,80+,81+,82+,83+,84+/m1/s1 |
InChI-Schlüssel |
USPMGGIWMBXPCN-MPABSRDBSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)NC(=O)[C@@H](CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)[C@@H](C)O)C(=O)N[C@H](CO)[C@@H](C)O)C(=O)N[C@H](CO)[C@@H](C)O)O |
Kanonische SMILES |
CC(C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)NC(=O)C(CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)C(=O)NC(CO)C(C)O)C(=O)NC(CO)C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



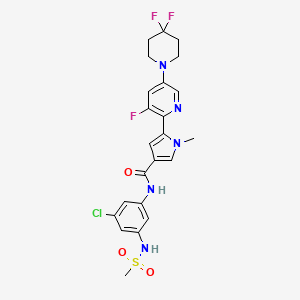
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
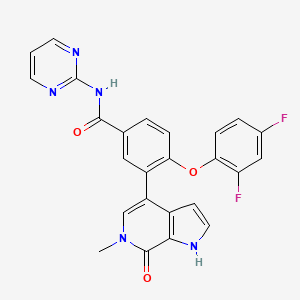
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
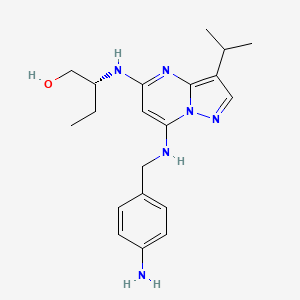

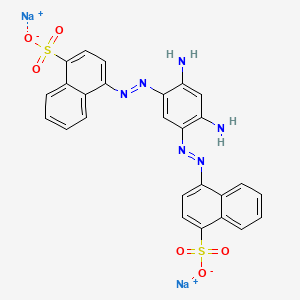
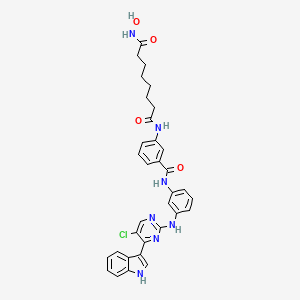
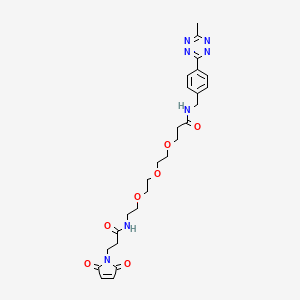

![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)

